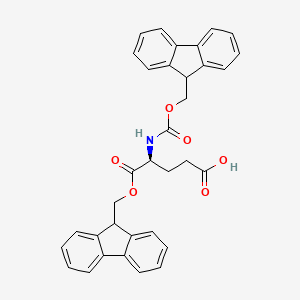

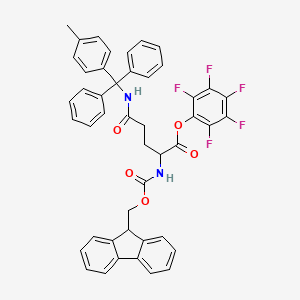

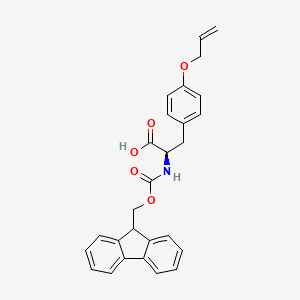

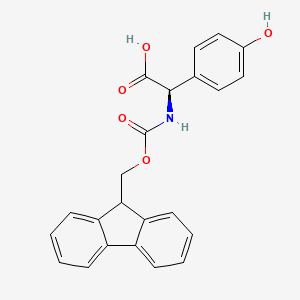

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Overview

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, also known as fluorenylmethoxycarbonylamino-4-hydroxybenzoic acid (FMC-4-HB), is a novel small molecule that has been used in various scientific research applications. FMC-4-HB is a synthetic analogue of the naturally occurring amino acid phenylalanine, which is an essential amino acid that plays an important role in many biological processes. FMC-4-HB has been used in studies to investigate the structure-activity relationship of amino acids, to study the mechanism of action of natural products, and to develop new therapeutic agents.

Scientific Research Applications

Fluorescent Labeling Applications

One significant application involves the use of derivatives of this compound as fluorescent labeling reagents. For instance, a study describes the synthesis of a novel fluorophore derived from 5-methoxyindole-3-acetic acid, which exhibits strong fluorescence across a wide pH range in aqueous media. This fluorophore was used to develop a fluorescent labeling reagent for the determination of carboxylic acids, demonstrating its utility in biomedical analysis due to its high stability and strong fluorescence unaffected by pH changes (Hirano et al., 2004).

Linkers for Solid Phase Synthesis

Another application is in the development of new linkers for solid-phase synthesis. A study reports the synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds as linkers, highlighting their higher acid stability compared to standard trityl resins. These linkers facilitate the immobilization and subsequent cleavage of carboxylic acids and amines after modifications, thereby enhancing the yield and purity of the synthesized products (Bleicher et al., 2000).

Mechanism of Action

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

, also known as FMOC-D-4-HYDROXYPHENYLGLYCINE , is an organic compound with a wide range of applications in pharmaceutical chemical synthesis . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.

Target of Action

It is known that it is used as one of the amino acid units in polypeptide synthesis .

Mode of Action

It is known that its hydroxyl functionality can be used for reaction directing, for example by esterification to form an ester bond . It can also be used as a building block for drug molecules .

Biochemical Pathways

It is known to be used in the synthesis of various peptides, suggesting it may play a role in protein synthesis and related biochemical pathways .

Pharmacokinetics

It is soluble in organic solvents such as dimethylformamide (dmf) and dichloromethane (dcm), which may influence its bioavailability .

Result of Action

Given its role in peptide synthesis, it may contribute to the formation of proteins and peptides with specific functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry, sealed container, away from direct sunlight . During use, a well-ventilated laboratory environment should be maintained to avoid inhaling harmful gases or vapors .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYSEGZHOGZXFO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673973 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178119-93-2 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)